molecular formula C10H9ClN2O3 B2899799 4-(3-Chlorophenyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248348-95-8

4-(3-Chlorophenyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No. B2899799
M. Wt: 240.64
InChI Key: XJRJTHVKSDPCBK-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazolidine, which is a heterocyclic organic compound. It also contains a carboxylic acid group (-COOH) and a chlorophenyl group (a phenyl ring with a chlorine atom attached) .


Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered imidazolidine ring with a carboxylic acid group and a chlorophenyl group attached. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in various types of organic reactions. These can include substitution reactions, redox reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and others .

Safety And Hazards

As with any chemical compound, handling “4-(3-Chlorophenyl)-2-oxoimidazolidine-4-carboxylic acid” would require appropriate safety measures. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to investigate its efficacy, safety, and mechanism of action .

properties

IUPAC Name

4-(3-chlorophenyl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-7-3-1-2-6(4-7)10(8(14)15)5-12-9(16)13-10/h1-4H,5H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRJTHVKSDPCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)(C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-2-oxoimidazolidine-4-carboxylic acid

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